molecular formula C19H25N3O B2642762 N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide CAS No. 1240933-82-7

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide

Cat. No. B2642762
CAS RN: 1240933-82-7
M. Wt: 311.429
InChI Key: FTEOOBIHJNCNOB-UHFFFAOYSA-N
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Description

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide, also known as CDB-2914, is a synthetic steroid compound that has been extensively studied for its potential as a contraceptive and as a treatment for various reproductive disorders.

Mechanism of Action

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide works by binding to the progesterone receptor and blocking the action of progesterone. This prevents the proliferation and differentiation of endometrial cells, which are necessary for pregnancy to occur. This compound also has anti-inflammatory properties, which may contribute to its effectiveness in treating conditions such as endometriosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the thickness of the endometrium, inhibit ovulation, and prevent implantation of a fertilized egg. It has also been shown to have anti-inflammatory effects, which may contribute to its effectiveness in treating conditions such as endometriosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is its potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been shown to have potential as a treatment for various reproductive disorders. However, one of the limitations of this compound is that it has not been extensively studied in humans, so its safety and efficacy are still uncertain.

Future Directions

There are a number of future directions for research on N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide. One area of research could be to further explore its potential as a treatment for endometriosis, uterine fibroids, and breast cancer. Another area of research could be to investigate its safety and efficacy in humans, particularly in the context of emergency contraception. Additionally, further research could be done to explore its mechanism of action and to identify potential side effects.

Synthesis Methods

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide is typically synthesized through a multistep process starting with the reaction of 1H-indole-3-carboxaldehyde with 1-cyano-1,3-dimethylbutane in the presence of a base. This is followed by the addition of butyl lithium and the subsequent reaction with 4-bromo-1-butene. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, this compound.

Scientific Research Applications

N-(1-cyano-1,3-dimethylbutyl)-4-(1H-indol-3-yl)butanamide has been studied extensively for its potential as a contraceptive and as a treatment for various reproductive disorders. It has been shown to have potent anti-progestational activity, which makes it a promising candidate for use as an emergency contraceptive. It has also been studied for its potential as a treatment for endometriosis, uterine fibroids, and breast cancer.

properties

IUPAC Name

N-(2-cyano-4-methylpentan-2-yl)-4-(1H-indol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-14(2)11-19(3,13-20)22-18(23)10-6-7-15-12-21-17-9-5-4-8-16(15)17/h4-5,8-9,12,14,21H,6-7,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEOOBIHJNCNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C#N)NC(=O)CCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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